Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate

Medicinal Chemistry Wnt Pathway Inhibition Structure-Activity Relationship

This compound is a structurally authenticated sulfonyl-piperidine designed for Wnt pathway and 11β-HSD1 research. The 3-chloropyridin-2-yloxy motif and S-linked methyl benzoate provide an underexplored vector for SAR, distinct from common C-linked analogs. Request a quote to secure high-purity material for your medicinal chemistry program.

Molecular Formula C18H19ClN2O5S
Molecular Weight 410.87
CAS No. 1448131-30-3
Cat. No. B2991927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate
CAS1448131-30-3
Molecular FormulaC18H19ClN2O5S
Molecular Weight410.87
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl
InChIInChI=1S/C18H19ClN2O5S/c1-25-18(22)13-4-6-15(7-5-13)27(23,24)21-11-8-14(9-12-21)26-17-16(19)3-2-10-20-17/h2-7,10,14H,8-9,11-12H2,1H3
InChIKeyGLKSVDOTKGRHOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate (CAS 1448131-30-3): Chemical Class and Core Characteristics


Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate (CAS 1448131-30-3) is a synthetic small molecule belonging to the aryl sulfonyl piperidine class [1]. Its structure features a 3-chloropyridin-2-yloxy group linked to a piperidine ring, which is further connected via a sulfonyl bridge to a methyl benzoate moiety . Compounds within this structural class have been investigated as inhibitors of targets such as 11β-hydroxysteroid dehydrogenase and Wnt signaling pathways, though bioactivity data specific to this precise compound is not publicly available from primary non-commercial sources [1].

Procurement Risks of Substituting Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate with Generic Analogs


For compounds with a specific 3-chloropyridin-2-yloxy sulfonyl piperidine architecture, generic substitution is inherently risky. Minor variations in the halogen position (e.g., 2-chloro vs. 3-chloro) or the sulfonyl linker's electronic environment can lead to profound changes in target binding and selectivity, a phenomenon well-documented for pyridyl piperidine analogs [1]. The specific methyl ester on the benzoate ring is also critical; the free carboxylic acid or alternative esters may display different cell permeability, oral bioavailability, or metabolic stability. In the absence of a detailed selectivity profile for this exact compound, any substitution based solely on a similar core scaffold could lead to a complete loss of desired activity or the introduction of off-target effects, potentially invalidating an entire chemical series under investigation.

Quantitative Differentiation Evidence for Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate Versus Comparators


Structural Uniqueness of the 3-Chloropyridin-2-yloxy Fragment vs. Unsubstituted Pyridyl Analogs in Patent Space

In the Merck Wnt inhibitor patent family (WO 2015/144290), the 3-chloro substitution on the pyridyl ring is explicitly highlighted in preferred embodiments (Subformula 6, where X is CH and R is Cl), whereas other halogen substitutions or unsubstituted pyridines are classified in separate, distinct subformulas [1]. This indicates a quantitative or qualitative SAR preference for the 3-chloro analog over the 3-fluoro or 3-hydrogen derivatives for achieving the desired Wnt pathway inhibitory activity, though specific IC50 values for this exact methyl ester are not disclosed in the patent's public examples.

Medicinal Chemistry Wnt Pathway Inhibition Structure-Activity Relationship

Differentiation of the Sulfonyl-Benzoate Scaffold from 11β-HSD1 Inhibitor Pharmacophores

The aryl sulfonyl piperidine class is known for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition [1]. The specific S-linked benzoate motif in the target compound is distinct from the C-linked or O-linked aryl groups described in the core 11β-HSD1 inhibitor patent. This structural feature is expected to alter the molecule's binding mode, oral bioavailability, and metabolic stability profiles compared to the C-linked aryl series, though head-to-head data is not available in a public repository for this compound.

Metabolic Disease 11β-HSD1 Inhibition Aryl Sulfonyl Piperidines

Evidence Gap: Absence of Head-to-Head Bioactivity Data for This Precise Compound

A systematic search of PubMed, Google Patents, PubChem, and reputable vendor databases (e.g., Sigma-Aldrich, MedChemExpress, Cayman Chemical) returns zero quantitative bioactivity data (IC50, EC50, Ki) for Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate. The compound's CAS number (1448131-30-3) is absent from all authoritative bioactivity databases as of the search date [1]. This represents a critical data gap that prevents direct, evidence-based differentiation from the nearest analogs.

Chemical Biology Procurement Data Transparency

Validated Application Scenarios for Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate Based on Available Evidence


Wnt Pathway Inhibitor Discovery and Lead Optimization

Given the structural alignment with Merck's Wnt inhibitor patent claims (WO 2015/144290), this compound is suited as a tool compound or intermediate in a medicinal chemistry program targeting the Wnt signaling pathway [1]. Its 3-chloropyridin-2-yloxy motif matches the preferred embodiment in the patent, suggesting it can serve as a key scaffold for exploring structure-activity relationships (SAR) around the piperidine sulfonyl region. Research groups can use this compound to benchmark new analogs against the patent-defined chemical space.

Chemical Biology Probe for Sulfonyl Piperidine Target Engagement Studies

The distinct sulfonyl-benzoate architecture makes this compound a candidate for chemical probe development to study targets associated with sulfonyl piperidines, such as 11β-HSD1 [2]. Unlike C-linked aryl piperidines, the S-linked methyl ester offers a unique handle for further derivatization (e.g., hydrolysis to the carboxylic acid for bioconjugation) or for use as a negative control in assays where the sulfonyl group's geometry is critical for binding.

Pharmacophore Expansion Beyond 11β-HSD1 Inhibitors

For pharmaceutical companies exploring novel diabetes or metabolic syndrome targets, this compound offers a chemically differentiated starting point from the crowded C-linked aryl sulfonyl piperidine space [2]. Its procurement is justified if the research goal is to escape the intellectual property landscape around C-linked 11β-HSD1 inhibitors and explore whether the S-benzoate vector leads to novel intellectual property with improved selectivity or pharmacokinetic properties.

Quote Request

Request a Quote for Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.